molecular formula C10H11BrO3 B450731 2-Bromo-5-ethoxy-4-methoxybenzaldehyde CAS No. 56517-30-7

2-Bromo-5-ethoxy-4-methoxybenzaldehyde

Cat. No.: B450731
CAS No.: 56517-30-7
M. Wt: 259.1g/mol
InChI Key: YUXVFHKEALFFSX-UHFFFAOYSA-N
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Description

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C10H11BrO3 and a molecular weight of 259.10 g/mol . It is a derivative of benzaldehyde, featuring bromine, ethoxy, and methoxy substituents on the aromatic ring. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde typically involves the bromination of 5-ethoxy-4-methoxybenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-ethoxy-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethoxy-4-methoxybenzaldehyde is primarily related to its reactivity as an electrophile in aromatic substitution reactions. The bromine substituent withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups onto the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-ethoxy-4-methoxybenzaldehyde is unique due to the combination of bromine, ethoxy, and methoxy substituents, which confer specific reactivity and properties that are not present in its analogs. This makes it a valuable intermediate in organic synthesis and research .

Properties

IUPAC Name

2-bromo-5-ethoxy-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-3-14-10-4-7(6-12)8(11)5-9(10)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXVFHKEALFFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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